
6-Chloro-2-(chloromethyl)-1,3-benzoxazole
Vue d'ensemble
Description
6-Chloro-2-(chloromethyl)-1,3-benzoxazole is an organic compound belonging to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring. This compound is notable for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole typically involves the chlorination of 2-methyl-1,3-benzoxazole. This can be achieved through the following steps:
Starting Material: 2-Methyl-1,3-benzoxazole.
Chlorination: The methyl group at the 2-position is chlorinated using reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used in the presence of a base such as triethylamine (Et3N) in solvents like acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of drugs with potential antimicrobial, antifungal, and anticancer properties. Its derivatives have been studied for their ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: The compound is also utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 6-Chloro-2-(chloromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating Receptors: Binding to cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-1,3-benzoxazole: Similar structure but lacks the additional chlorine atom at the 6-position.
6-Bromo-2-(chloromethyl)-1,3-benzoxazole: Bromine atom replaces chlorine at the 6-position, potentially altering reactivity and biological activity.
2-Methyl-1,3-benzoxazole: Lacks the chloromethyl group, resulting in different chemical properties and applications.
Uniqueness: 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This dual chlorination can enhance its efficacy in certain applications, making it a valuable compound in both research and industrial contexts.
Propriétés
IUPAC Name |
6-chloro-2-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVLQNVCIBMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587983 | |
| Record name | 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202396-52-9 | |
| Record name | 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


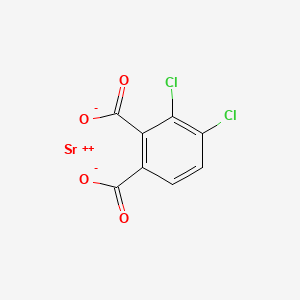


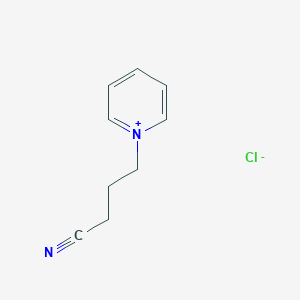


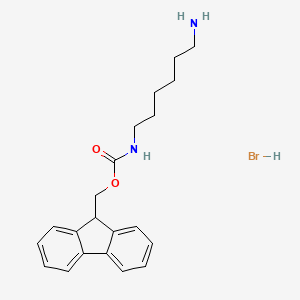
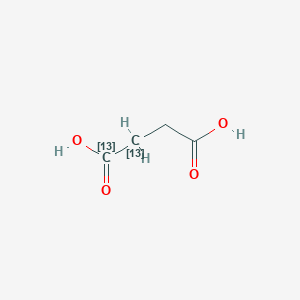
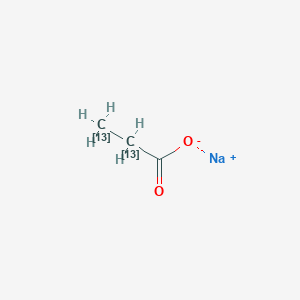
![tert-Butyl {2-amino-2-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B1628494.png)
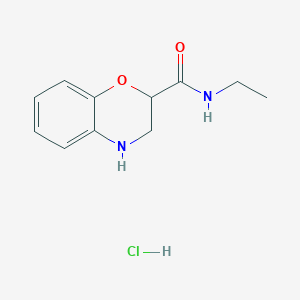


![3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628505.png)
